2-(iodomethyl)-4,4-dimethoxyoxolane
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Overview
Description
2-(Iodomethyl)-4,4-dimethoxyoxolane is an organic compound characterized by the presence of an iodomethyl group attached to a dimethoxyoxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-4,4-dimethoxyoxolane typically involves the iodination of a suitable precursor. One common method is the reaction of 4,4-dimethoxyoxolane with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dichloromethane at room temperature. The product is then purified by standard techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-4,4-dimethoxyoxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form aldehydes or ketones, depending on the reaction conditions and reagents used.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used. These reactions often require acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes and ketones.
Reduction: The primary product is the corresponding methyl derivative.
Scientific Research Applications
2-(Iodomethyl)-4,4-dimethoxyoxolane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound is used in the study of biochemical pathways and the development of diagnostic tools.
Mechanism of Action
The mechanism of action of 2-(iodomethyl)-4,4-dimethoxyoxolane depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-4,4-dimethoxyoxolane
- 2-(Chloromethyl)-4,4-dimethoxyoxolane
- 2-(Fluoromethyl)-4,4-dimethoxyoxolane
Uniqueness
2-(Iodomethyl)-4,4-dimethoxyoxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2763760-30-9 |
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Molecular Formula |
C7H13IO3 |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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